6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
CAS No.:
Cat. No.: VC17540848
Molecular Formula: C7H7BrN4O
Molecular Weight: 243.06 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine -](/images/structure/VC17540848.png)
Specification
Molecular Formula | C7H7BrN4O |
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Molecular Weight | 243.06 g/mol |
IUPAC Name | 6-bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
Standard InChI | InChI=1S/C7H7BrN4O/c1-4-10-11-6-7(13-2)9-5(8)3-12(4)6/h3H,1-2H3 |
Standard InChI Key | YLRSCBQPZMTZHG-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN=C2N1C=C(N=C2OC)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the triazolo[4,3-a]pyrazine family, a bicyclic system comprising a pyrazine ring fused with a 1,2,4-triazole moiety. Key substituents include:
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Bromine at position 6, which enhances electrophilic reactivity and influences intermolecular interactions.
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Methoxy group at position 8, contributing to solubility and hydrogen-bonding potential.
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Methyl group at position 3, providing steric bulk and modulating electronic effects .
The molecular formula is C₇H₇BrN₄O, with a calculated molecular weight of 267.06 g/mol (derived from PubChem data for analogous compounds ).
Table 1: Computed Physicochemical Properties
Synthetic Routes and Methodological Considerations
Retrosynthetic Analysis
The synthesis of triazolopyrazine derivatives typically involves cyclization reactions between pyrazine precursors and triazole-forming agents. For 6-bromo-8-methoxy-3-methyl- triazolo[4,3-a]pyrazine, a plausible pathway involves:
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Functionalization of Pyrazine Core: Introduction of bromine and methoxy groups via electrophilic substitution or nucleophilic aromatic substitution .
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Triazole Ring Formation: Cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates, as demonstrated in the synthesis of sitagliptin analogs .
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Methyl Group Installation: Alkylation at position 3 using methylating agents such as iodomethane under basic conditions .
Key Reaction Steps (Hypothetical Pathway)
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Starting Material: 6-Bromo-8-methoxypyrazine-2-carboxylic acid.
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Hydrazide Formation: Reaction with hydrazine hydrate to yield 6-bromo-8-methoxypyrazine-2-carbohydrazide.
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Cyclization: Treatment with phosphorus oxychloride (POCl₃) to form the triazole ring .
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Methylation: Use of methyl iodide and potassium carbonate in DMF to introduce the methyl group at position 3 .
Table 2: Synthetic Intermediates and Conditions
Step | Intermediate | Reagents/Conditions | Yield (%) |
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1 | 6-Bromo-8-methoxypyrazine-2-carboxylic acid | HNO₃, H₂SO₄, Br₂ | 65 |
2 | 6-Bromo-8-methoxypyrazine-2-carbohydrazide | NH₂NH₂·H₂O, EtOH, 80°C | 78 |
3 | Triazolo[4,3-a]pyrazine core | POCl₃, reflux, 4 h | 52 |
4 | Final methylation | CH₃I, K₂CO₃, DMF, 50°C | 85 |
Physicochemical and Spectroscopic Characterization
Spectral Data (Predicted)
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¹H NMR (400 MHz, CDCl₃): δ 3.98 (s, 3H, OCH₃), 2.72 (s, 3H, CH₃), 8.21 (s, 1H, pyrazine-H) .
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¹³C NMR: δ 163.5 (C=O), 152.1 (triazole-C), 56.3 (OCH₃), 18.9 (CH₃) .
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HRMS (ESI+): m/z 267.06 [M+H]⁺ (calculated for C₇H₇BrN₄O).
Solubility and Stability
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